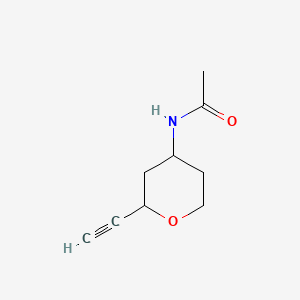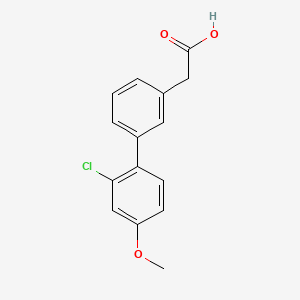
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3. It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a phenylacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Similar compounds such as phenylacetic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that phenylacetic acid derivatives can act as enzyme inhibitors or receptor agonists/antagonists . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets.
Biochemical Pathways
Phenylacetic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds such as phenylacetic acid derivatives are known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Similar compounds such as phenylacetic acid derivatives can have various effects, including enzyme inhibition, receptor modulation, and potential anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid . These factors can include pH, temperature, presence of other substances, and specific conditions within the body. For example, the compound’s stability and reactivity can be influenced by the Suzuki–Miyaura cross-coupling conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with phenylacetic acid under specific conditions. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3-(2-Chloro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)phenylacetic acid.
Substitution: Formation of 3-(2-Amino-4-methoxyphenyl)phenylacetic acid.
科学研究应用
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
相似化合物的比较
- 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- 2-Methoxyphenylacetic acid
- 3-Chloro-4-methylphenyl isocyanate
Comparison: 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is unique due to the specific positioning of the chloro and methoxy groups, which influence its reactivity and binding affinity. Compared to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid, the position of the substituents affects the compound’s steric and electronic properties, leading to different chemical behaviors and applications .
属性
IUPAC Name |
2-[3-(2-chloro-4-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVVTJZPQITTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718577 |
Source


|
| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-32-3 |
Source


|
| Record name | [1,1′-Biphenyl]-3-acetic acid, 2′-chloro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
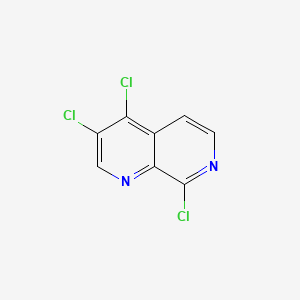
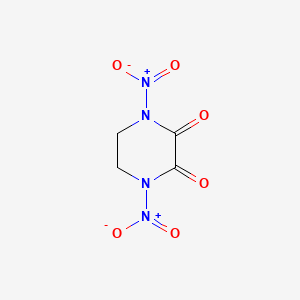
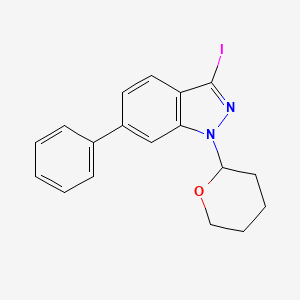
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
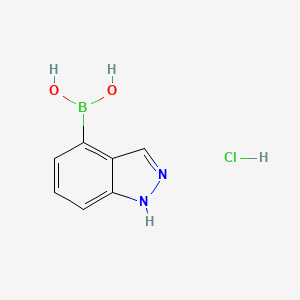
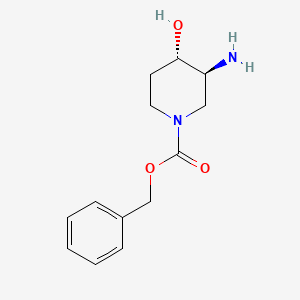
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
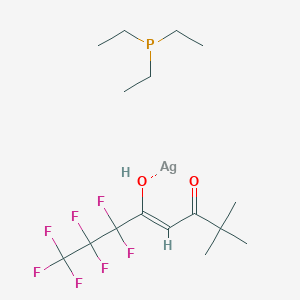
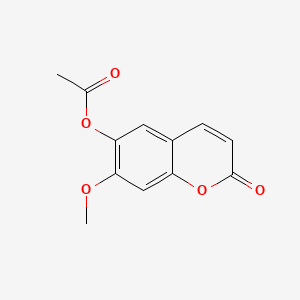
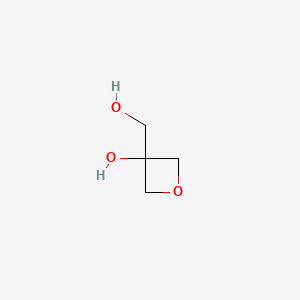
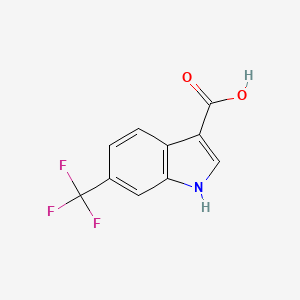
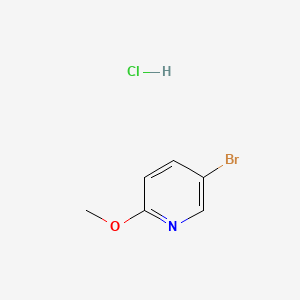
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
